This compound is classified as an organic amine due to the presence of the amine functional group. It can be further categorized under heterocyclic compounds due to the furan ring, which contains oxygen as a heteroatom. The methoxy group indicates that it may exhibit various chemical reactivity patterns typical of substituted aromatic compounds.
The synthesis of (1-Furan-2-yl-but-3-enyl)-(4-methoxy-phenyl)-amine typically involves several steps:
Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity.
The molecular structure of (1-Furan-2-yl-but-3-enyl)-(4-methoxy-phenyl)-amine can be described as follows:
The molecular formula for this compound is , indicating it contains 14 carbon atoms, 15 hydrogen atoms, one nitrogen atom, and two oxygen atoms. The presence of multiple functional groups suggests potential for diverse chemical interactions.
(1-Furan-2-yl-but-3-enyl)-(4-methoxy-phenyl)-amine may participate in various chemical reactions:
These reactions are influenced by the electronic properties imparted by the functional groups present in the molecule.
The mechanism of action for (1-Furan-2-yl-but-3-enyl)-(4-methoxy-phenyl)-amine largely depends on its application context. For example, if used in medicinal chemistry:
Understanding these mechanisms requires further investigation through experimental studies such as binding assays and metabolic profiling.
The physical and chemical properties of (1-Furan-2-yl-but-3-enyl)-(4-methoxy-phenyl)-amine include:
(1-Furan-2-yl-but-3-enyl)-(4-methoxy-phenyl)-amine has potential applications across several fields:
The compound is systematically named as N-[1-(furan-2-yl)but-3-en-1-yl]-4-methoxyaniline according to IUPAC conventions. This nomenclature specifies:
COC1=CC=C(C=C1)NC(CC=C)C2=CC=CO2
[1] [2]. The compound’s molecular formula is C₁₅H₁₇NO₂, yielding a molecular weight of 243.3 g/mol. Key physicochemical properties include:
Table 1: Physicochemical Properties
Property | Value | Conditions |
---|---|---|
Molecular Weight | 243.3 g/mol | - |
Boiling Point | 158–160 °C | 4 Torr |
Density | 1.097 ± 0.06 g/cm³ | Predicted |
pKa | 4.67 ± 0.50 | Predicted |
Storage Conditions | 2–8°C, protected from light | - |
While experimental spectral data are limited in the retrieved sources, characteristic features are inferred from structural analogs and functional groups:
Table 2: Predicted Spectroscopic Signatures
Technique | Key Features |
---|---|
¹H NMR | δ 5.0–6.0 (vinyl H), δ 6.3–7.6 (furan H), δ 6.6–7.0 (aniline H), δ 3.7–3.8 (OCH₃) |
IR Spectroscopy | 3400 cm⁻¹ (N-H), 1600–1650 cm⁻¹ (C=C), 1200–1300 cm⁻¹ (C-O-C) |
Mass Spectrometry | m/z 243.3 (M⁺) |
No experimental crystal structure for this specific compound is available in the retrieved sources. However, conformational insights are drawn from related furan-aniline systems:
Synthesis and Chemical Applications
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: 2409072-20-2